Product packaging for [Lys4] Sarafotoxin S6c(Cat. No.:CAS No. 116495-45-5)

[Lys4] Sarafotoxin S6c

Cat. No.: B050792
CAS No.: 116495-45-5
M. Wt: 2519.8 g/mol
InChI Key: NBWXJBFLULMNEY-JHOSIGDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Sarafotoxin Family and Origins

The sarafotoxins (SRTXs) are a group of potent peptide toxins found in the venom of the burrowing asp, Atractaspis engaddensis, a snake species native to the Middle East. wikipedia.org These toxins were first identified and sequenced in 1988, shortly after the discovery of endothelins. wikipedia.org The sarafotoxin family includes several isotoxins, such as SRTX-a, SRTX-b, and SRTX-c, which are small peptides typically composed of 21 amino acid residues. wikipedia.orgresearchgate.net These peptides are characterized by two disulfide bridges, which are crucial for their three-dimensional structure and biological activity. wikipedia.orgcuni.cz

Sarafotoxins are produced in the snake's venom glands through the proteolytic cleavage of larger precursor proteins. wikipedia.org The term "reduced" in Sarafotoxin S6c (reduced) signifies that the disulfide bonds within the peptide have been chemically broken, a modification that can alter its biological activity and receptor binding affinity. ontosight.ai This modification is often intentionally induced in laboratory settings to study the structure-function relationships of the toxin.

Structural and Functional Homology to Mammalian Endothelins

A remarkable feature of sarafotoxins is their significant structural and functional homology to the mammalian endothelin (ET) family of peptides. nih.govuh.edu Endothelins are peptides produced by vascular endothelial cells in mammals and are powerful vasoconstrictors involved in the regulation of blood pressure. cuni.czresearchgate.net

Both sarafotoxins and endothelins consist of 21 amino acids and possess two intramolecular disulfide bonds that create a distinct conical structure. wikipedia.orgcuni.cz The C-terminal region is particularly similar between the two peptide families and is critical for their binding to endothelin receptors. wikipedia.org This striking similarity in structure suggests a common evolutionary origin for the sarafotoxin and endothelin gene families. uh.edunih.gov

Functionally, both sarafotoxins and endothelins exert their effects by binding to and activating endothelin receptors, specifically the ETA and ETB receptor subtypes. wikipedia.orgbiosynth.com These receptors are G-protein coupled receptors located on the surface of various cells, including smooth muscle and endothelial cells. wikipedia.orgresearchgate.net The activation of these receptors triggers a cascade of intracellular events, leading to physiological responses such as vasoconstriction. wikipedia.org

FeatureSarafotoxinsEndothelins
Origin Venom of Atractaspis snakes researchgate.netMammalian endothelial cells researchgate.net
Length Typically 21 amino acids wikipedia.org21 amino acids cuni.cz
Structure Two disulfide bridges wikipedia.orgTwo disulfide bridges cuni.cz
Function Vasoconstriction ontosight.aiVasoconstriction, regulation of blood pressure researchgate.net
Receptors ETA and ETB wikipedia.orgETA and ETB wikipedia.org

Significance in Endothelin System Research and Vascular Biology

The close relationship between sarafotoxins and endothelins has made them invaluable tools in the fields of endothelin system research and vascular biology. Current time information in Wiltshire, GB. Sarafotoxin S6c, in particular, has been instrumental due to its selective agonist activity.

Selective Agonist for ETB Receptors: Sarafotoxin S6c exhibits a significantly higher affinity for the ETB receptor compared to the ETA receptor, with some studies reporting a 100 to 10,000-fold reduced affinity for the ETA receptor. biosynth.com This selectivity makes Sarafotoxin S6c a powerful pharmacological tool for isolating and studying the specific functions of the ETB receptor. biosynth.combiocrick.com In contrast, endothelins like ET-1 bind with high affinity to both ETA and ETB receptors. nih.gov

Elucidating Receptor Function: By using Sarafotoxin S6c, researchers can selectively activate ETB receptors and observe the downstream physiological effects. This has been crucial in differentiating the roles of ETA and ETB receptors in various tissues and physiological processes. biocrick.com For instance, studies using S6c have helped to demonstrate that ETB receptor activation can lead to both vasodilation (via nitric oxide release from endothelial cells) and vasoconstriction (by acting on smooth muscle cells). wikipedia.orgportlandpress.com

Investigating Pathophysiological Processes: The endothelin system is implicated in a variety of cardiovascular diseases, including hypertension and pulmonary arterial hypertension. ontosight.aimdpi.com Sarafotoxin S6c has been used in experimental models to investigate the role of ETB receptors in these conditions. For example, research has explored the effects of S6c-induced hypertension and its impact on the cardiovascular system. biosynth.com Studies have also shown that S6c can reduce myocardial infarct size in animal models of ischemia and reperfusion, highlighting the complex role of ETB receptor activation in cardiac events. biocrick.comresearchgate.net

Development of Therapeutic Agents: The understanding gained from research with sarafotoxins, including S6c, has contributed to the development of endothelin receptor antagonists. ontosight.aibiosynth.com These drugs, which block the action of endothelins, are used in the treatment of conditions like pulmonary arterial hypertension. ontosight.ai

Research ApplicationKey Findings with Sarafotoxin S6c
ETB Receptor Selectivity Acts as a highly selective agonist for the ETB receptor. biosynth.combiocrick.com
Vascular Tone Regulation Induces both vasodilation and vasoconstriction by activating ETB receptors on different cell types. wikipedia.orgportlandpress.com
Cardiovascular Disease Models Used to study ETB receptor roles in hypertension and myocardial infarction. biosynth.combiocrick.comresearchgate.net
Ocular Hypotensive Effects Shown to reduce intraocular pressure in a dose-dependent manner in rabbits. arvojournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C103H151N27O37S5 B050792 [Lys4] Sarafotoxin S6c CAS No. 116495-45-5

Properties

IUPAC Name

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWXJBFLULMNEY-JHOSIGDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H151N27O37S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151398
Record name Sarafotoxin S 6c (reduced)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2519.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116495-45-5
Record name Sarafotoxin S 6c (reduced)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116495455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarafotoxin S 6c (reduced)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Biology and Biosynthesis of Sarafotoxin S 6c

Genomic and Precursor Analysis of Sarafotoxin S6c

The genetic blueprint for sarafotoxin S6c is encoded in the genome of Atractaspis engaddensis. Genomic analysis has identified the gene responsible for producing this toxin. nih.gov This gene codes for a large precursor protein, from which the mature, active toxin is later derived. The initial product of gene translation is a linear polypeptide chain, which represents the reduced form of Sarafotoxin S6c before the formation of its characteristic disulfide bonds.

Research involving the cloning and sequence analysis of the sarafotoxin S6c gene has revealed that it codes for a pre-pro-polypeptide. nih.govwikipedia.org This precursor molecule contains several distinct regions: a signal peptide, the mature sarafotoxin S6c sequence, and flanking peptide sequences. nih.govwikipedia.org The signal peptide is a hydrophobic sequence at the beginning of the precursor that directs it for secretion. Following the signal peptide, the precursor contains the 21-amino-acid sequence that will become the mature toxin. This is then followed by additional amino acid residues that are cleaved away during processing. wikipedia.org Interestingly, some sarafotoxin precursors have an unusual "rosary-type" organization, containing multiple copies of sarafotoxin sequences within a single polypeptide chain. wikipedia.orguniprot.org

Precursor ComponentDescriptionFunction
Signal Peptide A hydrophobic sequence at the N-terminus of the precursor.Directs the newly synthesized protein into the secretory pathway for processing and eventual release from the venom gland cells. wikipedia.org
Mature Toxin Sequence The 21-amino-acid sequence that constitutes the final, active Sarafotoxin S6c peptide.This is the biologically active component responsible for the toxin's vasoconstrictor effects. nih.gov
Flanking Peptides Amino acid sequences that precede and follow the mature toxin sequence within the precursor.These are removed by proteolytic cleavage during the maturation process. nih.govwikipedia.org

Table 1. Components of the Sarafotoxin S6c Precursor Protein.

Biosynthetic Pathway Distinctiveness from Endothelins

While sarafotoxins and endothelins are highly similar in their final, folded structures and biological activities, their biosynthetic pathways show notable differences, suggesting they evolved from different ancestral genes. nih.govresearchgate.net Both are produced from larger precursors that require enzymatic cleavage to release the active 21-amino-acid peptide. wikipedia.orgresearchgate.net The biosynthesis of the reduced form of Sarafotoxin S6c is the initial step before the crucial post-translational modification of disulfide bond formation occurs. nih.gov

The biosynthesis of endothelins begins with a large precursor protein called pre-pro-endothelin (pre-pro-ET). biochemia-medica.com This is first cleaved by enzymes to form an intermediate known as "big endothelin," which is then processed by a specific enzyme called endothelin-converting enzyme (ECE) to produce the mature, active endothelin peptide. researchgate.netbiochemia-medica.com

In contrast, the processing of the sarafotoxin precursor appears to follow a different route. While the mature sarafotoxin S6c sequence shows high homology to endothelins, the flanking sequences of its precursor are quite different. nih.gov This suggests that the enzymes responsible for cleaving the sarafotoxin precursor in the snake's venom gland are distinct from the endothelin-converting enzymes found in mammals. nih.govpnas.org It is believed that venom-specific proteases carry out the cleavage, a common strategy in the production of venom components. This divergence in both the precursor structure and the processing enzymes underscores a key distinction in their biosynthetic pathways. nih.govresearchgate.net

FeatureSarafotoxin S6c BiosynthesisEndothelin Biosynthesis
Precursor Protein Pre-pro-sarafotoxin, which can have a "rosary-type" structure with multiple toxin copies. wikipedia.orguniprot.orgPre-pro-endothelin, which is processed to "big endothelin". biochemia-medica.com
Key Processing Enzymes Believed to be venom-specific proteases. nih.govresearchgate.netEndothelin-Converting Enzymes (ECE). researchgate.netbiochemia-medica.com
Precursor Flanking Regions The amino acid sequences flanking the mature toxin are distinct from those in endothelin precursors. nih.govHave specific recognition sites for processing by furin-like enzymes and ECE. researchgate.net
Genetic Origin Thought to have a different ancestral gene from endothelins. nih.govresearchgate.netEncoded by three separate genes in humans (for ET-1, ET-2, ET-3). cuni.cz

Table 2. Comparison of Biosynthetic Pathways: Sarafotoxin S6c vs. Endothelins.

Endothelin Receptor Pharmacology of Sarafotoxin S 6c Reduced

Endothelin Receptor Subtype Selectivity (ETA and ETB)

Sarafotoxin S6c (S6c) is distinguished by its substantial and high selectivity for the endothelin B (ETB) receptor subtype over the endothelin A (ETA) receptor. nih.gov This selectivity makes it an invaluable agonist for probing the specific functions of the ETB receptor. Research has demonstrated that S6c exhibits a 100- to 10,000-fold reduced affinity for the ETA receptor when compared to its close analogue, Sarafotoxin S6b, which binds with high affinity to both receptor subtypes. biorxiv.orgresearchgate.netbiorxiv.org

This pronounced selectivity has been consistently observed across various tissues and species. Early studies using rat tissues highlighted this disparity, showing that S6c was a potent inhibitor of radiolabeled endothelin-1 (B181129) (ET-1) binding in the hippocampus and cerebellum (tissues rich in ETB receptors) but a very weak inhibitor in the atria and aorta (tissues predominantly expressing ETA receptors). nih.gov Specifically, the selectivity of S6c for ETB over ETA receptors was calculated to be 5,900-fold in the human left ventricle and an even more pronounced 59,400-fold in the rat left ventricle, underscoring its utility as a selective ETB ligand. nih.gov This high degree of selectivity establishes Sarafotoxin S6c as a standard tool for distinguishing between ETA and ETB receptor-mediated physiological effects. cam.ac.uk

Ligand-Receptor Binding Dynamics and Affinities

The high selectivity of Sarafotoxin S6c for the ETB receptor is quantified by its binding affinity values (Ki, KD), which are significantly lower for the ETB receptor compared to the ETA receptor. Competition binding assays have provided precise measurements of these affinities in various biological preparations.

In studies with rat tissues, S6c demonstrated a Ki value of approximately 20 pM for ETB receptors in the cerebellum, while its Ki for ETA receptors in the atria was around 4500 nM, illustrating a massive difference in affinity. nih.gov Further characterization in cardiac tissue from different species reinforced this observation. In the rat left ventricle, the dissociation constant (KD) for S6c at the ETB receptor was 0.06 nM, whereas at the ETA receptor, it was 3.50 µM (3500 nM). nih.gov In the human left ventricle, the affinities were slightly different but maintained the same selective profile, with a KD of 0.34 nM for ETB and 2.00 µM (2000 nM) for ETA. nih.gov An earlier study measuring the displacement of radiolabeled endothelin from rat ventricular membranes, which are rich in ETA receptors, reported a weak inhibitory concentration (IC50) of 854 nM for S6c. nih.gov

Binding Affinities of Sarafotoxin S6c at Endothelin Receptors
Receptor SubtypeTissueSpeciesAffinity Value (Ki / KD / IC50)Reference
ETBCerebellum / HippocampusRat~20 pM (Ki) nih.gov
ETAAtria / AortaRat~4500 nM (Ki) nih.gov
ETBLeft VentricleRat0.06 nM (KD) nih.gov
ETALeft VentricleRat3.50 µM (KD) nih.gov
ETBLeft VentricleHuman0.34 nM (KD) nih.gov
ETALeft VentricleHuman2.00 µM (KD) nih.gov
ETA (predominant)Ventricular MembranesRat854 nM (IC50) nih.gov

Structural Determinants of Receptor Interaction

The profound ETB selectivity of Sarafotoxin S6c is rooted in specific amino acid substitutions when compared to the non-selective Sarafotoxin S6b. S6c differs from S6b at three key positions. nih.gov The critical substitution responsible for the dramatic loss of affinity for the ETA receptor is the replacement of a positively charged lysine (B10760008) at position 9 in S6b with a negatively charged glutamic acid (Glu9) in S6c. nih.gov

Structure-based molecular simulations have revealed that the Glu9 residue in S6c likely causes an electrostatic repulsion or rearrangement of its interaction with the extracellular regions of the ETA receptor. biorxiv.orgresearchgate.netbiorxiv.org This destabilizes the ligand-receptor complex, leading to the observed low binding affinity. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net Conversely, the ETB receptor can accommodate this change, thus maintaining high-affinity binding.

From the receptor's perspective, specific residues are also crucial for determining ligand selectivity. Studies on human ETA receptor mutants have shown that replacing a single amino acid, Tyrosine-129, in the second transmembrane domain significantly increases the binding affinity for S6c by two orders of magnitude. pnas.org This finding indicates that Tyr-129 in the ETA receptor is a key determinant that prevents high-affinity binding of S6c, and its modification can make the receptor's binding profile resemble that of an ETB receptor. pnas.org While the N-terminal and helical regions contribute to selectivity, the C-terminal tail of the sarafotoxins is highly conserved and critical for receptor activation for both subtypes. biorxiv.orgwikipedia.org

Agonistic Properties and Receptor Activation Mechanisms

Sarafotoxin S6c functions as a potent and selective agonist at the ETB receptor. nih.gov Upon binding, it initiates a cascade of intracellular signaling events. The ETB receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, including Gq, Gi, and Gs, allowing for a diversity of cellular responses depending on the tissue and cell type. biorxiv.orgresearchgate.netbiorxiv.org In contrast, the ETA receptor, which S6c does not potently activate, primarily couples to Gq. biorxiv.orgbiorxiv.org

A primary signaling pathway activated by S6c via the ETB receptor is the Gq-mediated activation of phospholipase C, leading to phosphoinositide (PI) turnover and subsequent mobilization of intracellular calcium. nih.govwikipedia.org In rat hippocampus, S6c is a potent activator of PI turnover with an EC50 of approximately 10 nM. nih.gov In other cellular contexts, such as leiomyoma cells, S6c has been shown to be as potent as the endogenous ET-1 in stimulating ERK1/2 phosphorylation and cell proliferation, highlighting its role in mitogenic signaling pathways. oup.com

Interestingly, the functional outcome of ETB receptor activation by S6c can be tissue-specific. For example, in the rabbit iris dilator muscle, S6c effectively triggered a transient increase in intracellular calcium but failed to produce a significant contractile response. nih.gov This suggests that in some tissues, the calcium signal initiated by ETB activation is not efficiently coupled to the contractile machinery, or that the receptor may exhibit biased agonism, preferentially activating certain downstream pathways over others.

Cellular and Molecular Mechanisms of Sarafotoxin S 6c Reduced Action

G-Protein Coupled Receptor Signaling Cascades

The initial step in the action of Sarafotoxin S6c is its binding to and activation of ETB receptors, which are integral membrane proteins that transduce extracellular signals into intracellular responses. wikipedia.orgoup.com This interaction triggers conformational changes in the receptor, leading to the activation of associated heterotrimeric G-proteins and the subsequent engagement of various effector enzymes and second messenger systems.

Intracellular Calcium Ion Mobilization and Signaling Pathways

A primary consequence of ETB receptor activation by Sarafotoxin S6c is a significant increase in the concentration of intracellular calcium ions ([Ca2+]i). wikipedia.orgnih.gov This mobilization of Ca2+ is a critical component of its biological activity. wikipedia.org Studies have demonstrated that Sarafotoxin S6c induces graded, slowly developing, and sustained increases in intracellular Ca2+. nih.gov

The mechanism of Ca2+ mobilization is multifaceted. It involves the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, as well as an influx of extracellular Ca2+ across the plasma membrane. nih.gov Research in clonal murine osteoblast-like cells has provided evidence for Ca2+ release from both thapsigargin-sensitive and non-thapsigargin-sensitive intracellular pools. nih.gov Furthermore, this signaling pathway includes transmembrane Ca2+ inflow through multiple voltage-independent and Ni2+-sensitive cation channels. nih.gov The entire Ca2+ signaling pathway induced by Sarafotoxin S6c has been shown to be mediated via an ET(A)-receptor subtype in some MC3T3-E1/B cells, though S6c is primarily known as an ETB agonist. nih.gov In human bronchial smooth muscle cells, Sarafotoxin S6c was also shown to provoke an initial transient increase in [Ca2+]i, followed by a sustained component. atsjournals.org

Table 1: Effects of Sarafotoxin S6c on Intracellular Calcium

Cell Type Concentration Effect on [Ca2+]i Reference
Guinea Pig Gallbladder 1, 10, 100 nM Graded and sustained increases nih.gov
Human Bronchial Smooth Muscle 100 nM Initial transient increase followed by a sustained component atsjournals.org
Murine Osteoblast-like (MC3T3-E1/B) Not Specified Biphasic Ca2+ signals nih.gov

Activation of Phospholipase Pathways (e.g., Phospholipase C, A2, D)

The binding of Sarafotoxin S6c to ETB receptors leads to the activation of various phospholipase enzymes, which play a crucial role in generating second messengers. oup.com The hydrolysis of phosphoinositides, a process mediated by Phospholipase C (PLC), is a key event induced by sarafotoxins. wikipedia.org Sarafotoxin S6c is a potent activator of phosphoinositide turnover in tissues rich in ETB receptors, such as the rat hippocampus. nih.gov This activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal, with IP3 triggering Ca2+ release from intracellular stores.

In addition to PLC, endothelin receptor activation can also stimulate Phospholipase A2 (PLA2) and Phospholipase D (PLD). oup.com Studies in FRTL5 thyroid cells have suggested that distinct G-proteins couple receptors to the activation of PLC and PLA2. nih.gov In osteoblast-like MC3T3-E1 cells, the Ca2+ activation mechanisms initiated by endothelins and sarafotoxins appear to be dependent on PLC. nih.gov

Downstream Intracellular Signaling Pathways

Following the initial G-protein activation and second messenger generation, a complex network of downstream intracellular signaling pathways is modulated by Sarafotoxin S6c. These pathways ultimately orchestrate the cellular response.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK))

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes. The effect of Sarafotoxin S6c on these pathways is highly dependent on the cell type.

In activated human hepatic stellate cells, Sarafotoxin S6c, acting as an ETB receptor agonist, has been shown to reduce the activation of both c-Jun N-terminal Kinase (JNK) and Extracellular Signal-Regulated Kinase (ERK). nih.govresearchgate.net For instance, in serum-stimulated cells, Sarafotoxin S6c can inhibit JNK activity by approximately 80%. researchgate.net

Conversely, in porcine aortic endothelial cells, Sarafotoxin S6c activates both the p38 and ERK MAPK pathways. nih.gov The activation of ERK by Sarafotoxin S6c in these cells was sustained, while p38 MAPK activation was more transient, peaking at 30 minutes and returning to baseline within 4 hours. nih.gov This differential activation of MAPK pathways highlights the cell-specific nature of Sarafotoxin S6c signaling.

Table 2: Modulation of MAPK Pathways by Sarafotoxin S6c

Cell Type Pathway Effect Reference
Activated Human Hepatic Stellate Cells JNK Inhibition nih.govresearchgate.net
Activated Human Hepatic Stellate Cells ERK Reduction of activation nih.gov
Porcine Aortic Endothelial Cells p38 MAPK Activation (transient) nih.gov
Porcine Aortic Endothelial Cells ERK MAPK Activation (sustained) nih.gov

Protein Kinase C Involvement

Protein Kinase C (PKC) is a family of serine/threonine kinases that are often activated by diacylglycerol, a product of PLC activity. PKC is implicated in the signaling cascades initiated by Sarafotoxin S6c, particularly in the context of receptor regulation and cellular responses like vasoconstriction. ahajournals.orgnih.govarvojournals.org

In rat middle cerebral arteries, the upregulation of contractile ETB receptors following organ culture was found to be dependent on PKC. ahajournals.org The PKC inhibitor Ro-31-8220 attenuated the contraction induced by Sarafotoxin S6c and also reduced the increase in ETB receptor mRNA levels. ahajournals.org Similarly, in rat mesenteric arteries, PKC inhibitors were shown to abolish the increase in ETB receptor mRNA expression and the contractile response to Sarafotoxin S6c after organ culture. nih.gov

However, the role of PKC is not universal across all Sarafotoxin S6c-mediated effects. For example, in the rat aorta, while endothelin-1 (B181129) (ET-1) increases PKC activity, selective PKC inhibitors did not alter ET-1-induced prostacyclin synthesis, suggesting that this particular response is independent of PKC. ahajournals.org In osteoblast-like cells, the induction of prostaglandin (B15479496) endoperoxide synthase-2 by endothelin/sarafotoxin peptides is a PKC-dependent process. oup.com

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation

The modulation of the cyclic adenosine monophosphate (cAMP) pathway by Sarafotoxin S6c also demonstrates cell-type specificity. In activated human hepatic stellate cells, Sarafotoxin S6c, along with ET-1, was found to increase the synthesis of prostacyclin (PGI2) and prostaglandin E2 (PGE2), which in turn leads to an elevation of intracellular cAMP. nih.gov This increase in cAMP mediates a growth-inhibitory effect in these cells. nih.gov

In contrast, in other cell types, Sarafotoxin S6c has little to no effect on cAMP accumulation. For example, in bovine and cat ciliary smooth muscle, Sarafotoxin S6c, being a selective ETB receptor agonist, had minimal impact on cAMP levels, whereas ET-1 (an ETA/ETB agonist) stimulated cAMP accumulation through a prostaglandin-mediated mechanism. arvojournals.org Similarly, in osteoblast-like MC3T3-E1 cells, Sarafotoxin S6c did not stimulate prostaglandin E2 production, which is linked to cAMP, whereas other sarafotoxins and endothelins acting through the ETA receptor did. oup.com

Prostaglandin Synthesis Modulation

The influence of Sarafotoxin S6c (reduced) on prostaglandin synthesis is not uniform across all cell types, with studies revealing both stimulatory and negligible effects. This variability is largely dependent on the specific endothelin receptor subtypes present and their downstream signaling pathways.

Prostaglandin E2 and Prostacyclin Production

Research has shown that the stimulation of prostaglandin synthesis by endothelins is often mediated through the ETA receptor. In mouse osteoblastic cells (MC3T3-E1), for instance, Sarafotoxin S6c (S6c) did not induce the production of Prostaglandin E2 (PGE2), in contrast to other endothelins and sarafotoxins like ET-1, ET-2, and S6b which prompted a rapid increase in PGE2. oup.comoup.com This lack of response to S6c in osteoblastic cells suggests that the signaling pathway leading to PGE2 synthesis in these cells is predominantly governed by ETA receptors. oup.com

Similarly, in cultured human ciliary muscle cells, Sarafotoxin S6c was ineffective in stimulating PGE2 production, an effect that was observed with ET-1 and mediated by ETA receptors. arvojournals.org In the rat aorta, the selective ETB receptor agonists, including Sarafotoxin S6c, did not cause a significant increase in the synthesis of prostacyclin (measured as 6-keto-PGF1α). ahajournals.org

However, in other tissues, Sarafotoxin S6c has been shown to influence prostaglandin release, albeit to a lesser extent than other endothelins. In guinea pig isolated gallbladder, Sarafotoxin S6c did increase prostacyclin release, though it was significantly less potent than endothelin-1 in this regard. cdnsciencepub.comcdnsciencepub.com At a concentration of 100 nM, Sarafotoxin S6c induced a 2.8-fold increase in 6-keto-PGF1α levels, compared to a 4.8-fold increase caused by endothelin-1. cdnsciencepub.comcdnsciencepub.combiocrick.com

In rat inner medullary collecting duct (IMCD) cells, Sarafotoxin S6c, along with ET-1 and ET-3, caused a comparable stimulation of PGE2 accumulation, and this effect was not blocked by an ETA receptor antagonist, indicating it is mediated by an ETB-like receptor. physiology.org

Effect of Sarafotoxin S6c on Prostaglandin Production in Various Tissues

Tissue/Cell TypeProstaglandin MeasuredEffect of Sarafotoxin S6cReference
Mouse Osteoblastic Cells (MC3T3-E1)Prostaglandin E2 (PGE2)No significant production oup.comoup.com
Human Ciliary Muscle CellsProstaglandin E2 (PGE2)Ineffective in stimulating production arvojournals.org
Rat AortaProstacyclin (6-keto-PGF1α)No significant increase ahajournals.org
Guinea Pig Isolated GallbladderProstacyclin (6-keto-PGF1α)Increased release (2.8-fold at 100 nM) cdnsciencepub.comcdnsciencepub.com
Rat Inner Medullary Collecting Duct (IMCD)Prostaglandin E2 (PGE2)Stimulated accumulation physiology.org

Cyclooxygenase Pathway Independence in Specific Responses

Interestingly, some physiological effects of Sarafotoxin S6c appear to be independent of the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. In rabbits, the ocular hypotensive effect induced by Sarafotoxin S6c was not blocked by treatment with indomethacin, a cyclooxygenase inhibitor. arvojournals.org This suggests that the reduction in intraocular pressure is not mediated by the de novo synthesis of prostaglandins (B1171923) or other cyclooxygenase products. arvojournals.org

Furthermore, in rat IMCD cells, the inhibitory effect of Sarafotoxin S6c on arginine vasopressin (AVP)-stimulated cAMP accumulation was not prevented by indomethacin, indicating that this particular signaling event is independent of the cyclooxygenase pathway. physiology.org

Reactive Oxygen Species Generation and Oxidative Stress in Sympathetic Ganglia

A significant area of research into the action of Sarafotoxin S6c (reduced) has been its role in the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress, particularly within sympathetic ganglia.

Studies have demonstrated that chronic activation of ETB receptors by Sarafotoxin S6c can lead to sustained hypertension. nih.gov This hypertensive effect is, at least in part, mediated by increased oxidative stress in prevertebral sympathetic ganglia. nih.gov In rats treated with S6c, superoxide (B77818) levels were found to be elevated in sympathetic ganglia, and these levels increased progressively with longer exposure to the toxin. nih.gov Treatment with the antioxidant tempol (B1682022) was able to impair the S6c-induced hypertension and decrease the elevated superoxide levels in the ganglia. nih.gov

Further investigations have confirmed that activation of ETB receptors in vivo leads to a significant enhancement of superoxide (O2−) levels in sympathetic ganglia. physiology.orgpsu.edu This effect is believed to be a combination of a direct stimulation of ETB receptors on ganglion cells and an indirect consequence of the pressor effects of S6c. physiology.orgpsu.edu When compared to phenylephrine, an agent that increases blood pressure through a different mechanism, S6c infusion resulted in a significantly greater increase in dihydroethidine (DHE) fluorescence, a measure of superoxide, in both ganglionic neurons and surrounding glial cells. physiology.orgpsu.edu

In deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, a model of hypertension where the endothelin system is implicated, endothelin-1 acting through upregulated ETB receptors was shown to be a potent stimulus for the elevation of superoxide levels in sympathetic ganglia. researchgate.netahajournals.orgahajournals.org In vitro experiments using PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla and often used as a model for sympathetic neurons, showed that S6c treatment led to a significant increase in fluorescence intensity, indicative of O2·− production, which was attenuated by an ETB receptor antagonist. ahajournals.org

Effect of Sarafotoxin S6c on Superoxide Levels in Sympathetic Ganglia

Experimental ModelKey FindingsReference
Rats with continuous S6c infusionIncreased superoxide levels in sympathetic ganglia, progressive with time. nih.gov
Rats with intravenous S6c infusionSignificantly enhanced O2− levels in sympathetic ganglia due to both direct and pressor effects. physiology.orgpsu.edu
DOCA-salt hypertensive ratsET-1, via upregulated ETB receptors, stimulates superoxide elevation in sympathetic ganglia. researchgate.netahajournals.orgahajournals.org
PC-12 cells (in vitro)S6c induced a 270% increase in fluorescence intensity (O2·− production), which was attenuated by an ETB antagonist. ahajournals.org

Physiological and Pathophysiological Effects of Sarafotoxin S 6c Reduced

Cardiovascular System Dynamics

Vasoconstrictor Responses and Vascular Tone Regulation

Sarafotoxin S6c is recognized as a vasoconstrictor agent, although its potency can vary depending on the vascular bed. In human dorsal hand veins, Sarafotoxin S6c administered at a dose of 5 pmol/min for 60 minutes induced a 19% (± 4%) venoconstriction. nih.gov This response was significantly less potent than that of endothelin-1 (B181129) (ET-1) at the same dose, which caused a 68% (± 6%) venoconstriction. nih.gov The vasoconstrictor effect of Sarafotoxin S6c in this vascular bed is modulated by endothelium-derived vasodilators. Co-administration with the cyclo-oxygenase inhibitor aspirin (B1665792) or the nitric oxide synthase inhibitor L-NMMA tended to increase the constriction. When administered together, aspirin and L-NMMA significantly potentiated the venoconstriction to 45% (± 4%). nih.gov This suggests that in human veins, the direct vasoconstrictor effect of Sarafotoxin S6c is counteracted by the release of vasodilating prostaglandins (B1171923) and nitric oxide.

AgentVenoconstriction (% change from baseline)
Sarafotoxin S6c (5 pmol/min)19 ± 4%
Endothelin-1 (5 pmol/min)68 ± 6%
Sarafotoxin S6c + Aspirin25 ± 7%
Sarafotoxin S6c + L-NMMA24 ± 10%
Sarafotoxin S6c + Aspirin + L-NMMA45 ± 4%

In animal models, Sarafotoxin has been shown to cause a rapid and marked vasoconstriction of the coronary vessels. wikipedia.org The activation of endothelin receptors by Sarafotoxins leads to an elevation of intracellular free calcium, with ETA receptors mediating vasoconstriction. wikipedia.org

Myocardial Ischemia and Reperfusion Injury Attenuation

Sarafotoxin S6c has demonstrated a protective effect against myocardial damage following ischemia and reperfusion. In a study on anesthetized rats subjected to 30 minutes of coronary artery occlusion followed by 120 minutes of reperfusion, pretreatment with Sarafotoxin S6c (0.24 nmol/kg, i.v.) significantly reduced the size of the myocardial infarct. nih.govresearchgate.net The infarct size in the control group was 35% (± 5%) of the area at risk, whereas in the Sarafotoxin S6c-treated group, it was reduced to 13% (± 4%). nih.govresearchgate.net

This cardioprotective effect was associated with the preservation of endothelin ETB receptor mRNA in the ischemic tissue. nih.govresearchgate.net In control hearts, ischemia and reperfusion led to a marked reduction in both ETA (50% reduction) and ETB (70% reduction) receptor mRNA in the ischemic zone. In contrast, in hearts pre-treated with Sarafotoxin S6c, there was a reduction in ETA receptor mRNA, but not ETB receptor mRNA. nih.govresearchgate.net

Treatment GroupMyocardial Infarct Size (% of area at risk)
Control (Saline)35 ± 5%
Sarafotoxin S6c13 ± 4%

Antiarrhythmic Effects and Protection Against Ventricular Fibrillation and Tachycardia

Sarafotoxin S6c exhibits significant antiarrhythmic properties, particularly in the context of ischemia-induced arrhythmias. In a study involving anesthetized rats with arrhythmias induced by coronary artery occlusion, the administration of Sarafotoxin S6c (0.8 nmol/kg, i.v.) markedly reduced the incidence of ventricular fibrillation from 59% in the control group to 13% in the treated group. nih.gov It also decreased the number of premature ventricular beats. nih.gov

Similar protective effects were observed in isolated, Langendorff-perfused rat hearts, where Sarafotoxin S6c significantly reduced the incidence of both ventricular tachycardia and ventricular fibrillation. nih.gov This suggests a direct effect on the myocardium, independent of systemic hemodynamic changes. nih.gov

Experimental ModelArrhythmiaIncidence in Control GroupIncidence in Sarafotoxin S6c Group
In vivo (anesthetized rats)Ventricular Fibrillation59%13%
In vitro (isolated hearts)Ventricular TachycardiaSignificantly reduced-
In vitro (isolated hearts)Ventricular FibrillationSignificantly reduced-

Left Ventricular Dysfunction and Cardiac Output Alterations

The broader family of Sarafotoxins is known to induce left ventricular dysfunction. wikipedia.org This dysfunction can contribute to secondary effects such as bronchoconstriction due to peribronchial edema resulting from impaired left ventricular relaxation and elevated microvascular hydrostatic pressure. wikipedia.org While direct and detailed studies on the specific effects of Sarafotoxin S6c (reduced) on left ventricular function and cardiac output are limited, research on the closely related Sarafotoxin S6b has shown a decrease in cardiac output in conscious rats.

Pathogenesis of Sustained Hypertension

Sarafotoxin S6c has been identified as a potent pressor agent, suggesting a potential role in the elevation of blood pressure. In pithed rats, Sarafotoxin S6c demonstrated significant pressor activity, with an ED25 (the dose required to produce a 25 mm Hg increase in blood pressure) of approximately 0.1 nmoles/kg, i.v. nih.gov This effect highlights the potential importance of the ETB receptor subtype in cardiovascular function and blood pressure regulation. nih.gov While these findings indicate a capacity to acutely raise blood pressure, further research is needed to fully elucidate the role of Sarafotoxin S6c in the pathogenesis of sustained hypertension.

Renal Vascular Responses and Sodium/Water Excretion

Sarafotoxin S6c induces significant vasoconstriction in the renal vasculature. Intra-renal arterial administration in anesthetized rats caused a dose-dependent reduction in renal blood flow, reaching a maximum reduction of 56% at a dose of 300 ng, with an EC50 of 86 ± 4 ng. nih.gov This effect was observed without any corresponding changes in systemic blood pressure. nih.gov

The renal vasoconstrictor response to Sarafotoxin S6c is significantly modulated by nitric oxide (NO). Inhibition of NO synthase with L-NAME not only decreased the EC50 for renal blood flow reduction to 55 ± 10 ng but also dramatically increased the maximal reduction in renal blood flow to approximately 100%. nih.gov This indicates that endogenous NO plays a crucial role in counteracting the vasoconstrictor effects of Sarafotoxin S6c in the kidney. nih.gov

ParameterSarafotoxin S6c aloneSarafotoxin S6c with L-NAME
Maximum reduction in renal blood flow56%~100%
EC50 for renal blood flow reduction86 ± 4 ng55 ± 10 ng

In studies on anesthetized dogs, intrarenal infusion of Sarafotoxin S6c (1 ng/kg/min) initially caused a slight and transient increase in renal blood flow, followed by a gradual reduction. nih.gov Sarafotoxin S6c administration also led to an increase in the basal level of urine flow with no apparent effects on the urinary excretion of sodium. nih.gov Furthermore, it was found to markedly attenuate the antidiuretic action and the increase in norepinephrine (B1679862) secretion rate induced by low-frequency renal nerve stimulation. nih.gov

Non-ETA or Non-ETB-Mediated Pressor Responses

Sarafotoxin S6c (Sx6c) is known to produce both depressor and pressor effects through the activation of endothelin (ET) ETB receptors. However, research in pithed rats has revealed a component of the pressor response that appears to be independent of both ETA and ETB receptor pathways. nih.gov In these studies, the selective ETB receptor antagonist BQ 788 was administered to observe its effect on the changes in diastolic blood pressure induced by Sx6c. While BQ 788 completely eliminated the depressor (fall in blood pressure) response at a dose of 1 mg/kg, it did not fully abolish the pressor (rise in blood pressure) response, even at a higher dose of 10 mg/kg. nih.gov

Specifically, the pressor response to Sx6c was 49.0 +/- 2.5 mm Hg in control subjects, and it remained at 16.5 +/- 3.0 mm Hg in the presence of a high dose of BQ 788. nih.gov To investigate the potential involvement of ETA receptors in this residual pressor effect, the ETA receptor antagonist BQ 123 was co-administered with BQ 788. This combination did not lead to any further reduction in the Sx6c-mediated pressor response. nih.gov In contrast, the same combination of antagonists completely blocked the pressor response induced by endothelin-1 (ET-1), highlighting a mechanistic difference between the two agonists. nih.gov This suggests that a portion of the vasoconstrictive action of Sarafotoxin S6c is resistant to blockade by known ETA and ETB receptor antagonists, pointing towards a potential interaction with a novel endothelin receptor subtype or a non-specific effect. nih.gov

Respiratory System Responses

Sarafotoxin S6c induces potent bronchoconstriction, a response largely attributed to its action on endothelin receptors in the airways. wikipedia.orgnih.gov The mechanism involves the constriction of airway smooth muscle. ahajournals.org Studies on both human bronchus and guinea-pig trachea suggest that these effects are mediated by the endothelin ETB receptor subtype. nih.gov This is supported by the fact that Sarafotoxin S6c, a selective ETB agonist, is a more potent bronchoconstrictor than endothelins, exhibiting a steeper dose-response curve and achieving a higher maximum effect in isolated perfused rat lungs. wikipedia.orgnih.gov

In addition to direct smooth muscle contraction, Sarafotoxin-induced bronchoconstriction can be exacerbated by peribronchial edema (airway wall thickening). ahajournals.org This edema is thought to be a consequence of left ventricular dysfunction caused by the toxin, which elevates microvascular hydrostatic pressure. ahajournals.org The resulting fluid accumulation in tracheal cannulas observed during animal studies supports this mechanism. ahajournals.org Furthermore, investigations in cats have shown that the bronchoconstrictor responses to endothelins and sarafotoxins are partly dependent on the release of arachidonic acid and the subsequent formation of thromboxane (B8750289) A2. nih.gov

A primary consequence of Sarafotoxin-induced bronchoconstriction is a significant increase in airway resistance. ahajournals.orgnih.gov In studies involving anesthetized and ventilated animals, intravenous injection of sarafotoxins leads to a marked and acute increase in this parameter. nih.gov For instance, Sarafotoxin-b, a closely related compound, was found to cause a notable rise in airway resistance in rats. ahajournals.org This effect is a direct mechanical consequence of the narrowing of the airways due to smooth muscle contraction and edema. ahajournals.org The increased resistance to airflow leads to acute hypoxemia, which is further compounded by the presence of pulmonary edema. ahajournals.org

Ocular System Effects

Sarafotoxin S6c has been demonstrated to cause a significant and dose-dependent reduction in intraocular pressure (IOP) in rabbits. ersnet.org Intravitreal injection of STX-S6c resulted in a sustained ocular hypotensive effect, presumably mediated through ETB receptors. ersnet.org

In a key study, different concentrations of STX-S6c were administered, and the resulting IOP changes were monitored. The highest concentrations (10-4 M and 10-5 M) produced the most substantial and prolonged IOP reduction. For the 10-4 M dose, a significant reduction from baseline was observed starting at 6 hours and lasting for up to 192 hours. ersnet.org The 10-5 M dose also showed a significant reduction, beginning at 4 hours and continuing for 72 hours. ersnet.org Even a lower concentration of 10-6 M resulted in a significant, though delayed, reduction in IOP observed between 24 and 72 hours post-injection. ersnet.org The peak IOP reduction with the 10-5 M concentration was over 10 mm Hg. ersnet.org The area under the curve of the IOP response showed a significant correlation with the administered dose of STX-S6c. ersnet.org

STX-S6c ConcentrationOnset of Significant IOP ReductionDuration of Significant IOP Reduction
10-4 M6 hoursUp to 192 hours
10-5 M4 hoursUp to 72 hours
10-6 M24 hoursUp to 72 hours
10-7 MNo significant effectN/A

Data derived from a study on the ocular hypotensive effect of Sarafotoxin S6c in rabbits. ersnet.org

Hepatic Cell Biology

Direct research on the specific effects of Sarafotoxin S6c on hepatic cell biology is limited. However, its mechanism of action can be inferred from its role as an endothelin receptor agonist and the known functions of the endothelin system in the liver. Endothelins are known to act on hepatocytes, liver endothelial cells, and Kupffer cells through ETA and ETB receptors. mednexus.org Studies have demonstrated the presence of high-affinity binding sites for endothelin-1 (ET-1) on rat hepatocytes, which are coupled to the phosphoinositide signal transduction pathway. nih.gov Given that Sarafotoxin S6c is a potent ETB receptor agonist, it is plausible that it directly affects hepatic parenchymal cells by activating these receptors and their associated intracellular signaling cascades. nih.gov

The liver is also a key site for the clearance of circulating endothelins, a process in which ETB receptors play a significant role. mednexus.org Pathophysiologically, reports of human envenomation by snakes of the Atractaspis genus, the source of sarafotoxins, have noted liver damage as a systemic effect. This suggests that high concentrations of the toxin can lead to hepatotoxicity.

Growth Inhibitory Properties in Activated Hepatic Stellate Cells

Hepatic stellate cells (HSCs) play a crucial role in the progression of liver fibrosis. When activated, these cells proliferate and synthesize extracellular matrix components, leading to the fibrous scarring of the liver. Research has shown that endothelin-1 (ET-1) can inhibit the proliferation of activated human HSCs through the endothelin B (ETB) receptor.

Sarafotoxin S6c, as a potent ETB receptor agonist, has been investigated for its role in this pathway. A study demonstrated that both endothelin-1 and Sarafotoxin S6c were found to increase the synthesis of prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2) in activated human hepatic stellate cells. This increase in prostaglandins leads to an elevation of cyclic adenosine (B11128) monophosphate (cAMP). The activation of this prostaglandin/cAMP pathway by Sarafotoxin S6c is a key mechanism in blunting the growth-promoting effects of agents that stimulate these cells, thereby inhibiting the proliferation of activated HSCs nih.govnih.gov.

The growth inhibitory effect of ET-1, and by extension Sarafotoxin S6c, was shown to be counteracted by a cyclooxygenase inhibitor, ibuprofen, and an adenylyl cyclase inhibitor, SQ22536 nih.govnih.gov. This further solidifies the role of the prostaglandin/cAMP pathway in mediating the anti-proliferative effects on activated hepatic stellate cells.

CompoundEffect on Activated Hepatic Stellate CellsMediating PathwayReference
Sarafotoxin S6cGrowth Inhibition↑ PGI2/PGE2 → ↑ cAMP nih.govnih.gov
Endothelin-1Growth Inhibition↑ PGI2/PGE2 → ↑ cAMP nih.govnih.gov
IbuprofenBlocks Growth Inhibition by ET-1Inhibition of Cyclooxygenase nih.govnih.gov
SQ22536Blocks Growth Inhibition by ET-1Inhibition of Adenylyl Cyclase nih.govnih.gov

Neural System Interactions

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the effects of Sarafotoxin S6c (reduced) on sympathoexcitation to splanchnic organs. While the broader family of endothelins has been shown to interact with the sympathetic nervous system, the specific actions of Sarafotoxin S6c in this context, particularly in the splanchnic region, have not been elucidated in the reviewed studies. Further research is required to determine any potential interactions and their physiological or pathophysiological significance.

Methodologies for Studying Sarafotoxin S 6c Reduced

Peptide Synthesis Techniques

The chemical synthesis of Sarafotoxin S6c is a multi-step process that involves the sequential assembly of amino acids followed by the crucial formation of its characteristic disulfide bridges.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides like Sarafotoxin S6c. The most commonly employed strategy is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry nih.govnih.gov. This approach involves building the peptide chain step-by-step while it is anchored to an insoluble polymer resin support uci.eduspringernature.com.

The process begins with the C-terminal amino acid attached to the resin. Each subsequent amino acid, with its alpha-amino group temporarily protected by a base-labile Fmoc group, is then coupled to the growing chain. The synthesis cycle consists of two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to expose a free amine uci.edu.

Coupling: The next Fmoc-protected amino acid is "activated" by a coupling reagent (such as HCTU) and added to the reaction vessel, where it forms a peptide bond with the newly exposed amine on the growing chain uci.edu.

These cycles of deprotection and coupling are repeated until the full 21-amino acid sequence of Sarafotoxin S6c is assembled. This automated or semi-automated process allows for the efficient and high-yield production of the linear peptide precursor nih.govresearchgate.net.

Sarafotoxin S6c contains 21 amino acid residues and two critical intrachain disulfide linkages that define its tertiary structure and biological activity nih.gov. These bonds form between the cysteine residues at positions 1 and 15, and between those at positions 3 and 11.

After the linear peptide chain is synthesized via SPPS and cleaved from the resin support, the final step is the formation of these two disulfide bridges. This is achieved through an oxidative cyclization process. The reduced, linear peptide, which has free sulfhydryl (-SH) groups on its four cysteine residues, is dissolved in a dilute solution. An oxidizing agent or condition is then applied to facilitate the formation of the disulfide (S-S) bonds. Common methods for this step include air oxidation, or the use of chemical oxidizing agents like potassium ferricyanide or iodine organic-chemistry.org. The specific pairing of the cysteine residues (1-15 and 3-11) is directed by the peptide's natural folding tendency under optimized conditions, resulting in the correctly folded and biologically active Sarafotoxin S6c.

In Vitro and In Vivo Experimental Models

To understand the biological effects of Sarafotoxin S6c, researchers utilize a range of experimental models, from isolated tissues to whole organisms and cell cultures.

Isolated tissue preparations are invaluable for studying the direct effects of Sarafotoxin S6c on specific organs or blood vessels without the influence of systemic physiological responses.

Tissue PreparationSpeciesKey Findings
Mesenteric Arteries RatSarafotoxin S6c induces concentration-dependent contractions, although with a much lower maximum effect compared to Endothelin-1 (B181129). These responses are mediated by both ET-A and ET-B receptors.
Lung Parenchyma / Airways Guinea PigSarafotoxin S6c causes contraction of airway tissues like the trachea, an effect mediated by ET-B receptors.
Thoracic Aorta RabbitThe vasoconstrictor effects of various sarafotoxins have been characterized in the rabbit aorta, providing insights into structure-function relationships.
Pulmonary Artery RatIn control rats, Sarafotoxin S6c does not cause vasoconstriction in the main pulmonary artery. However, in rats with chronic hypoxia-induced pulmonary hypertension, it elicits small vasoconstrictor responses, indicating an upregulation of ET-B receptor activity in disease states nih.gov.
Isolated Hearts RatSarafotoxin S6c demonstrates strong cardiotoxic activity nih.gov. In isolated perfused rat hearts, it can protect against arrhythmias induced by ischemia nih.gov. Binding studies on rat atrial and ventricular membranes show that S6c has a much lower affinity for the endothelin receptors in these tissues compared to other sarafotoxins and Endothelin-1 nih.govnih.gov.
  • Rat Mesenteric Arteries: Studies on isolated, endothelium-denuded small mesenteric arteries from rats have shown that Sarafotoxin S6c induces concentration-dependent contractions. This effect confirms the presence of functional ET-B receptors on vascular smooth muscle that mediate vasoconstriction.
  • Guinea Pig Lung Parenchyma and Airways: In preparations such as the guinea pig trachea, Sarafotoxin S6c has been used to characterize the endothelin receptors responsible for airway smooth muscle contraction. These studies indicate that the contractile response is mediated by the ET-B subtype nih.gov.
  • Rat Thoracic Aorta: The rat aorta is a classic model for studying vascular reactivity. Research has shown that Sarafotoxin S6c has a significantly lower affinity for the endothelin receptors in the aorta (ET-A subtype) compared to other tissues like the brain nih.gov.
  • Rabbit Pulmonary Artery: While specific studies on Sarafotoxin S6c in isolated rabbit pulmonary arteries are not readily available, research on rat pulmonary arteries has been conducted. In control rats, Sarafotoxin S6c did not cause vasoconstriction, but in rats with pulmonary hypertension, it produced vasoconstrictor responses, suggesting a change in receptor function during disease nih.gov.
  • Isolated Hearts: Experiments using Langendorff-perfused isolated rat hearts have been crucial in demonstrating the direct cardiac effects of Sarafotoxin S6c. It has been shown to reduce the incidence of ventricular tachycardia and fibrillation during simulated ischemia, indicating a direct protective effect on the myocardium nih.gov. Binding assays on membranes from rat atria and ventricles have further elucidated its receptor interaction profile nih.govnih.gov.
  • Animal models that mimic human diseases are essential for evaluating the potential pathophysiological roles of Sarafotoxin S6c.

    Animal ModelSpeciesKey Findings
    Spontaneously Hypertensive Rats RatSarafotoxin S6c produces a potent endothelium-dependent vasodilator effect in this model of genetic hypertension.
    Ischemic/Reperfused Myocardium RatPre-treatment with Sarafotoxin S6c significantly reduces myocardial infarct size and protects against ischemia-induced cardiac arrhythmias. It also preserves the expression of ET-B receptor mRNA in the ischemic tissue.
    Subarachnoid Hemorrhage N/AIn cerebrovascular studies relevant to conditions like subarachnoid hemorrhage, Sarafotoxin S6c has been used to investigate the role of ET-B receptors in regulating vascular tone.
  • Spontaneously Hypertensive Rats (SHR): In this widely used genetic model of hypertension, Sarafotoxin S6c was found to produce a potent vasodilator effect. This suggests a significant role for ET-B receptors in modulating vascular tone in hypertensive states.
  • Ischemic/Reperfused Myocardium Models: In rat models where the coronary artery is temporarily occluded and then reperfused, pre-treatment with Sarafotoxin S6c provides significant cardioprotection. It reduces the size of the resulting myocardial infarction and decreases the occurrence of life-threatening arrhythmias nih.gov. Furthermore, it was found to preserve the levels of mRNA for the ET-B receptor in the heart tissue that was subjected to ischemia nih.gov.
  • Subarachnoid Hemorrhage Models: Sarafotoxin S6c is utilized in experimental models to explore the role of the endothelin system in the cerebral vasospasm that often follows a subarachnoid hemorrhage. As an ET-B agonist, it helps researchers dissect the specific contribution of this receptor subtype to cerebrovascular regulation under pathological conditions.
  • Cell culture provides a controlled environment to investigate the molecular mechanisms of Sarafotoxin S6c action on specific cell types.

    Cell Culture SystemKey Findings
    Osteoblast-like MC3T3-E1 cells Sarafotoxin S6c, an ET-B specific agonist, was the only tested endothelin/sarafotoxin peptide that did not induce receptor desensitization. This helped demonstrate that the calcium signaling pathway in these cells is mediated via the ET-A receptor subtype.
    Human Hepatic Stellate Cells No published research was identified that utilized Sarafotoxin S6c in studies involving human hepatic stellate cells.
  • Osteoblast-like MC3T3-E1 cells: In this murine cell line, Sarafotoxin S6c was used as a tool to distinguish between endothelin receptor subtypes. Unlike other endothelins and sarafotoxins that activate the ET-A receptor and cause receptor desensitization, S6c (a specific ET-B agonist) did not have this effect. This finding was critical in demonstrating that the calcium signaling pathway in these osteoblast-like cells is mediated through the ET-A receptor.
  • Human Hepatic Stellate Cells: At present, there is no available research detailing the use of Sarafotoxin S6c in experimental models involving human hepatic stellate cells. These cells are central to the process of liver fibrosis, and the role of the endothelin system in their function remains an area for future investigation.
  • Receptor Binding and Functional Assays

    Understanding the interaction of Sarafotoxin S 6c (SRTX-c) with its target receptors is fundamental to characterizing its biological activity. Receptor binding assays and subsequent functional assays are employed to determine its affinity and efficacy for endothelin (ET) receptors.

    Receptor Binding Assays: Radioligand binding assays are a primary method for quantifying the affinity of SRTX-c for endothelin receptors. These assays typically involve incubating cell membranes or tissues expressing ET receptors with a radiolabeled endothelin, such as ¹²⁵I-ET-1, in the presence of varying concentrations of unlabeled SRTX-c. The ability of SRTX-c to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of binding (IC₅₀).

    Research has shown that SRTX-c exhibits significant selectivity for the endothelin B (ETB) receptor subtype. In studies using rat tissues, SRTX-c was a much more potent inhibitor of ¹²⁵I-ET-1 binding in the hippocampus and cerebellum, tissues rich in ETB receptors, than in the atria and aorta, which have a higher prevalence of ETA receptors. researchgate.net However, in preparations like rat ventricular membranes, SRTX-c is a relatively weak displacer of ¹²⁵I-endothelin compared to other sarafotoxins like S6b. nih.gov

    Binding Affinity of Sarafotoxin S 6c in Various Tissues
    PreparationAssay TypeParameterValueReference
    Rat Hippocampus/Cerebellum¹²⁵I-ET-1 DisplacementKᵢ~20 pM researchgate.net
    Rat Atria/Aorta¹²⁵I-ET-1 DisplacementKᵢ~4500 nM researchgate.net
    Rat Ventricular Membranes¹²⁵I-Endothelin DisplacementIC₅₀854 nM nih.gov

    Functional Assays: Functional assays measure the physiological or biochemical response elicited by SRTX-c binding to its receptor. These assays confirm whether the compound acts as an agonist (activator) or antagonist (inhibitor) and quantify its potency and efficacy.

    One key functional response to ET receptor activation is the hydrolysis of phosphoinositides, leading to the generation of intracellular second messengers. Studies have demonstrated that SRTX-c is a potent activator of phosphoinositide (PI) turnover in the rat hippocampus (EC₅₀ ~10 nM), consistent with its high binding affinity for ETB receptors in this tissue. researchgate.net In contrast, it does not potently stimulate PI turnover in the atria (EC₅₀ > 1 µM), where its binding affinity is low. researchgate.net

    In vivo functional assays, such as measuring the pressor response in pithed rats, have also been utilized. These studies show that SRTX-c is a potent pressor agent, indicating its ability to cause vasoconstriction and increase blood pressure, a hallmark of endothelin system activation. researchgate.net

    Molecular Biology Techniques

    While specific studies detailing the use of RT-PCR and Northern Blotting for Sarafotoxin S 6c are not extensively documented in the literature, these molecular biology techniques are crucial for understanding the broader downstream effects of the signaling pathways it activates. SRTX-c acts as a selective agonist for the endothelin B (ETB) receptor. The activation of this receptor can lead to changes in gene expression that mediate various cellular processes. aacrjournals.orgbiologists.com

    Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is highly sensitive for detecting and quantifying messenger RNA (mRNA) levels. In the context of SRTX-c research, quantitative RT-PCR (qRT-PCR) could be used to measure changes in the expression of specific genes in cells or tissues following stimulation with the toxin. For example, researchers could investigate whether SRTX-c stimulation alters the mRNA levels of genes involved in cell growth, inflammation, or nitric oxide synthesis, which are known to be regulated by the endothelin B receptor signaling pathway. biologists.comnih.gov

    Northern Blot: This method is used to determine the size and abundance of specific RNA transcripts from a complex RNA sample. While largely superseded by qRT-PCR due to sensitivity and workflow advantages, Northern blotting can provide valuable information about RNA integrity and the presence of splice variants. It could be applied to study the induction of genes by SRTX-c, confirming transcript size and observing expression patterns across different tissues or experimental conditions. For instance, after treating vascular endothelial cells with SRTX-c, a Northern blot could be performed to analyze the expression of genes encoding vasoactive substances or cell adhesion molecules.

    The activation of the ETB receptor by agonists initiates signaling cascades that can ultimately regulate gene transcription. biologists.com Therefore, molecular techniques like RT-PCR and Northern blotting are indispensable tools for investigating the long-term cellular responses to Sarafotoxin S 6c.

    Advanced Measurement Techniques

    A range of advanced analytical and physiological measurement techniques are employed to characterize the effects of Sarafotoxin S 6c at the chemical, cellular, and tissue levels.

    Intracellular Calcium Measurements: Activation of the ETB receptor by SRTX-c typically leads to an increase in the concentration of intracellular calcium ([Ca²⁺]i), a critical second messenger. This is often measured using fluorescent Ca²⁺ indicators, such as Fura-2, and fluorescence microscopy or fluorometry. In studies on guinea pig gallbladder strips, SRTX-c was shown to induce graded and sustained increases in [Ca²⁺]i that were strongly correlated with smooth muscle contraction. nih.gov At a concentration of 100 nM, SRTX-c caused a significant increase in Ca²⁺ fluorescence intensity. nih.gov

    Vascular Lumen Diameter Assessment: The potent vasoconstrictor activity of SRTX-c is a direct consequence of its effect on the vascular lumen. This is assessed both in vivo and ex vivo. In vivo methods include measuring mean arterial pressure in animal models; an increase in pressure reflects widespread vasoconstriction. researchgate.net Studies in rats show that SRTX-c administration leads to a significant pressor response. Furthermore, analyses of vascular resistance, a measure of the opposition to blood flow, demonstrate that SRTX-c increases resistance in various normal tissues, corresponding to a decrease in blood flow and, by inference, a reduction in vascular lumen diameter. sigmaaldrich.com

    High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of peptides like Sarafotoxin S 6c. Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of both commercially available and synthetically produced SRTX-c, with purity levels often exceeding 97%. It is also a critical tool for isolating the toxin from crude snake venom and for characterizing its chemical properties.

    Mass Spectrometry (MS): Mass spectrometry is essential for the precise determination of a molecule's mass and for confirming its identity. For Sarafotoxin S 6c, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to verify the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass calculated from its amino acid sequence. This confirmation is a crucial step in quality control and characterization.

    Q & A

    Q. What is the molecular mechanism of Sarafotoxin S6c (reduced) in cardiovascular studies, and how can researchers validate its receptor interactions experimentally?

    Sarafotoxin S6c (reduced) primarily binds to endothelin B (ETB) receptors, activating G-protein-coupled signaling pathways that modulate calcium channel activity and intracellular calcium release, leading to smooth muscle contraction . To validate receptor specificity, researchers should employ selective antagonists (e.g., BQ-123 for ETA receptors and PD142893 for ETB) in ex vivo tissue assays. For example, pre-treatment with BQ-123 in rat aortic rings can isolate ETB-mediated responses by blocking ETA receptors .

    Q. Which experimental models are most suitable for studying Sarafotoxin S6c's effects on ischemia-reperfusion injury?

    In vivo rabbit or rat models of coronary occlusion are widely used to assess cardioprotective effects. Key parameters include infarct size measurement via triphenyltetrazolium chloride (TTC) staining, arrhythmia incidence quantification, and mitochondrial KATP channel activation assays using glibenclamide as a blocker . In vitro models, such as isolated cardiomyocytes, enable real-time calcium flux analysis using fluorescent dyes (e.g., Rhod2-AM) .

    Q. How can researchers distinguish between ETA and ETB receptor-mediated effects of Sarafotoxin S6c in vascular studies?

    Use receptor subtype-selective antagonists in dose-response experiments. For example:

    • ETA inhibition : BQ-123 (10 µM) suppresses systemic pressor effects in rats, confirming ETA dominance in blood pressure regulation.
    • ETB inhibition : PD142893 (10 µM) attenuates renal vasoconstriction, highlighting ETB-like receptor roles in renal circulation .

    Advanced Research Questions

    Q. How do contradictory findings on Sarafotoxin S6c's cardioprotective vs. vasoconstrictive effects inform receptor subtype targeting?

    While Sarafotoxin S6c reduces infarct size via ETB-mediated mitochondrial KATP activation in cardiac tissue , it induces renal vasoconstriction through ETB-like receptors . These tissue-specific responses underscore the need for localized receptor profiling using techniques like qPCR for ETB mRNA preservation in ischemic myocardium versus immunohistochemistry in renal vasculature.

    Q. What methodological considerations are critical when designing studies to isolate ETB receptor signaling in neuronal-glial interactions?

    • Model selection : Hypothalamic slice preparations allow simultaneous monitoring of neuronal firing (patch-clamp) and astrocyte calcium dynamics (Fluo-4 imaging) .
    • Gliotoxin pre-treatment : L-α-aminoadipic acid (250 µM) inhibits astrocyte activity, isolating neuronal ETB effects .
    • Dose calibration : Use 100 nM Sarafotoxin S6c to evoke reproducible calcium transients in astrocytes without off-target receptor activation .

    Q. How can researchers reconcile discrepancies in Sarafotoxin S6c's efficacy across species or disease models?

    Conduct comparative studies with standardized protocols:

    • Species variability : Rat models show stronger ETB-mediated cardioprotection than rabbits .
    • Disease context : Ischemia-reperfusion models require strict control of occlusion duration (e.g., 30 min ischemia/2 hr reperfusion in rabbits) to ensure consistent infarct size .
    • Data normalization : Express vascular contractions as a percentage of KCl-induced responses to control for tissue variability .

    Q. What advanced techniques are recommended to investigate Sarafotoxin S6c's role in mitochondrial KATP channel modulation?

    • Mitochondrial isolation : Use differential centrifugation to purify cardiomyocyte mitochondria, followed by fluorescent probes (e.g., JC-1) to measure membrane potential changes .
    • Pharmacological validation : Co-administer Sarafotoxin S6c with KATP inhibitors (e.g., 5-hydroxydecanoate) to confirm channel involvement in anti-arrhythmic effects .

    Q. How should researchers address potential off-target effects when studying Sarafotoxin S6c's interaction with GPR10 receptors?

    • Receptor silencing : siRNA knockdown of GPR10 in cell lines (e.g., HEK293) can differentiate Sarafotoxin S6c's effects from endothelin receptor pathways .
    • Calcium mobilization assays : Compare responses in wild-type vs. GPR10-deficient cells using Fura-2AM ratiometric imaging .

    Methodological Guidance

    • Data interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid oversights in experimental design .
    • Literature integration : Cross-reference studies on endothelin receptor antagonists and mitochondrial pathways to contextualize findings .
    • Reporting standards : Include raw data tables (e.g., % contraction relative to controls) and statistical annotations (e.g., P-values from ANOVA) to enhance reproducibility .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.